molecular formula C24H23N5O B11022571 (2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(1H-tetrazol-1-yl)ethanamide

Cat. No.: B11022571
M. Wt: 397.5 g/mol
InChI Key: LTWQWRMQABIHCW-HSZRJFAPSA-N
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Description

(2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

  • Formation of the tetrazole ring through cycloaddition reactions.
  • Introduction of the phenyl groups via Friedel-Crafts alkylation.
  • Coupling of the tetrazole derivative with the phenylacetyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Tetrazole derivatives are known to interact with various biological targets, making them interesting candidates for drug discovery.

Medicine

In medicine, (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE could be explored for its therapeutic potential

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE: shares similarities with other tetrazole derivatives such as:

Uniqueness

What sets (2R)-N-(3,3-DIPHENYLPROPYL)-2-PHENYL-2-(1H-TETRAZOL-1-YL)ACETAMIDE apart is its specific substitution pattern and stereochemistry. The presence of the (2R) configuration and the unique arrangement of phenyl groups contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

(2R)-N-(3,3-diphenylpropyl)-2-phenyl-2-(tetrazol-1-yl)acetamide

InChI

InChI=1S/C24H23N5O/c30-24(23(29-18-26-27-28-29)21-14-8-3-9-15-21)25-17-16-22(19-10-4-1-5-11-19)20-12-6-2-7-13-20/h1-15,18,22-23H,16-17H2,(H,25,30)/t23-/m1/s1

InChI Key

LTWQWRMQABIHCW-HSZRJFAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3)N4C=NN=N4

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C(C2=CC=CC=C2)N3C=NN=N3)C4=CC=CC=C4

Origin of Product

United States

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